

A Comparative Guide to Phrixotoxin 3 and Ceratotoxins in Modulating Sodium Channels

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Compound of Interest

Compound Name: *Phrixotoxin 3*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of **Phrixotoxin 3** and ceratotoxins, focusing on their performance in modulating voltage-gated sodium channels. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific needs in neuroscience and drug discovery.

Introduction to the Toxins

Phrixotoxin 3 (PaurTx3) and ceratotoxins (CcoTx1, CcoTx2, and CcoTx3) are peptide toxins isolated from tarantula venoms.[1] **Phrixotoxin 3** is derived from the venom of *Phrixotrichus auratus*, while ceratotoxins are found in the venom of *Ceratogyrus cornuatus*. [1] Both classes of toxins are recognized as potent modulators of voltage-gated sodium channels (Nav), acting as gating modifiers.[1] They induce a depolarizing shift in the voltage-dependence of activation and block the inward sodium current.[1]

Quantitative Comparison of Toxin Potency

The following table summarizes the inhibitory concentration (IC50) values of **Phrixotoxin 3** and the three ceratotoxins on various voltage-gated sodium channel subtypes. This data is crucial for understanding the potency and selectivity of each toxin. All experiments were conducted using the two-electrode voltage clamp technique on channels expressed in *Xenopus laevis* oocytes.[1]

Toxin	Nav1.1 (IC50 in nM)	Nav1.2 (IC50 in nM)	Nav1.3 (IC50 in nM)	Nav1.4 (IC50 in nM)	Nav1.5 (IC50 in nM)	Nav1.8 (IC50 in nM)
Phrixotoxin 3 (PaurTx3)	610 ± 63	0.6 ± 0.1	42 ± 5	288 ± 58	72 ± 10	>10,000
Ceratotoxin 1 (CcoTx1)	148 ± 15	39 ± 4	>10,000	126 ± 11	1290 ± 150	>10,000
Ceratotoxin 2 (CcoTx2)	117 ± 12	29 ± 3	480 ± 55	110 ± 9	1150 ± 130	>10,000
Ceratotoxin 3 (CcoTx3)	>10,000	>10,000	>10,000	>10,000	447 ± 32	>10,000

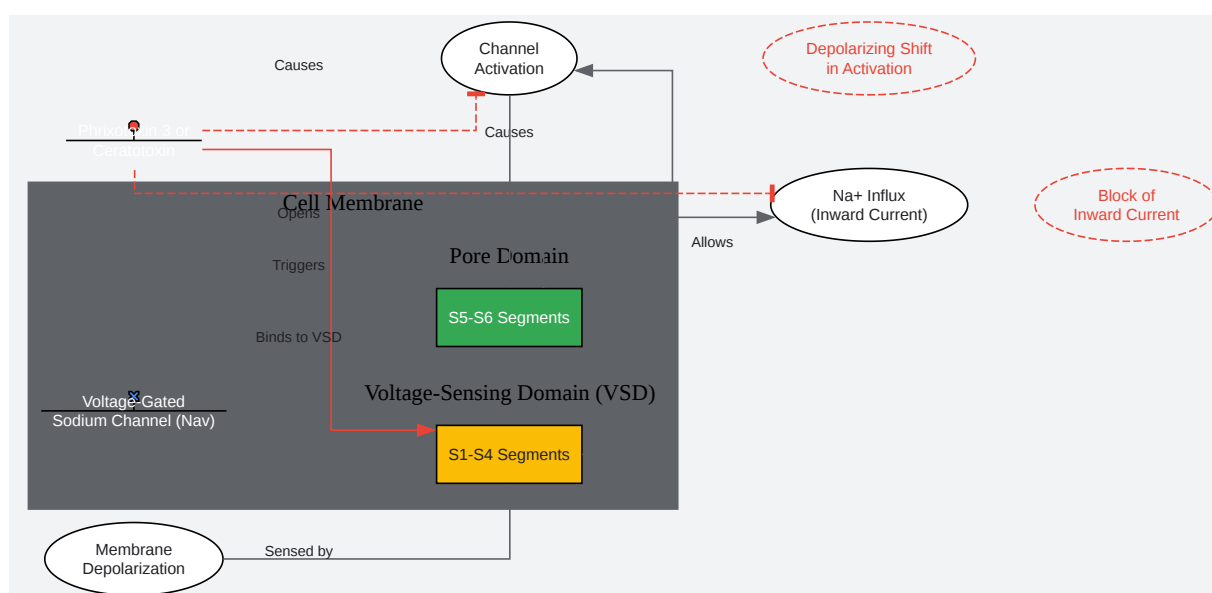
Data sourced from Bosmans et al., 2006.[\[1\]](#)

Key Observations from the Data:

- **Phrixotoxin 3** is an exceptionally potent modulator of Nav1.2, with an IC50 value in the sub-nanomolar range, making it one of the most potent spider venom-derived peptide modulators of this channel subtype described.[\[1\]](#) It also shows significant potency for Nav1.3 and Nav1.5.
- Ceratotoxin 1 and 2 are potent modulators of several central nervous system sodium channel subtypes, particularly Nav1.1, Nav1.2, and Nav1.4.[\[1\]](#) Notably, CcoTx2 is the only one of the two that affects Nav1.3.[\[1\]](#)
- Ceratotoxin 3 displays lower potency overall but exhibits a degree of selectivity for the tetrodotoxin-resistant cardiac sodium channel, Nav1.5.[\[1\]](#)
- None of the tested toxins showed significant activity against the tetrodotoxin-resistant peripheral nervous system channel, Nav1.8.[\[1\]](#)

Mechanism of Action: Gating Modification

Both **Phrixotoxin 3** and ceratotoxins are classified as "gating-modifier" toxins. Unlike pore blockers that physically occlude the ion conduction pathway, these toxins bind to the voltage-sensing domains (VSDs) of the sodium channel. This interaction alters the conformational changes that the channel undergoes in response to changes in membrane potential. Specifically, they cause a depolarizing shift in the voltage-dependence of activation, meaning a stronger depolarization is required to open the channel.^[1] They also inhibit the inward sodium current.^[1]



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Mechanism of action for **Phrixotoxin 3** and ceratotoxins on Nav channels.

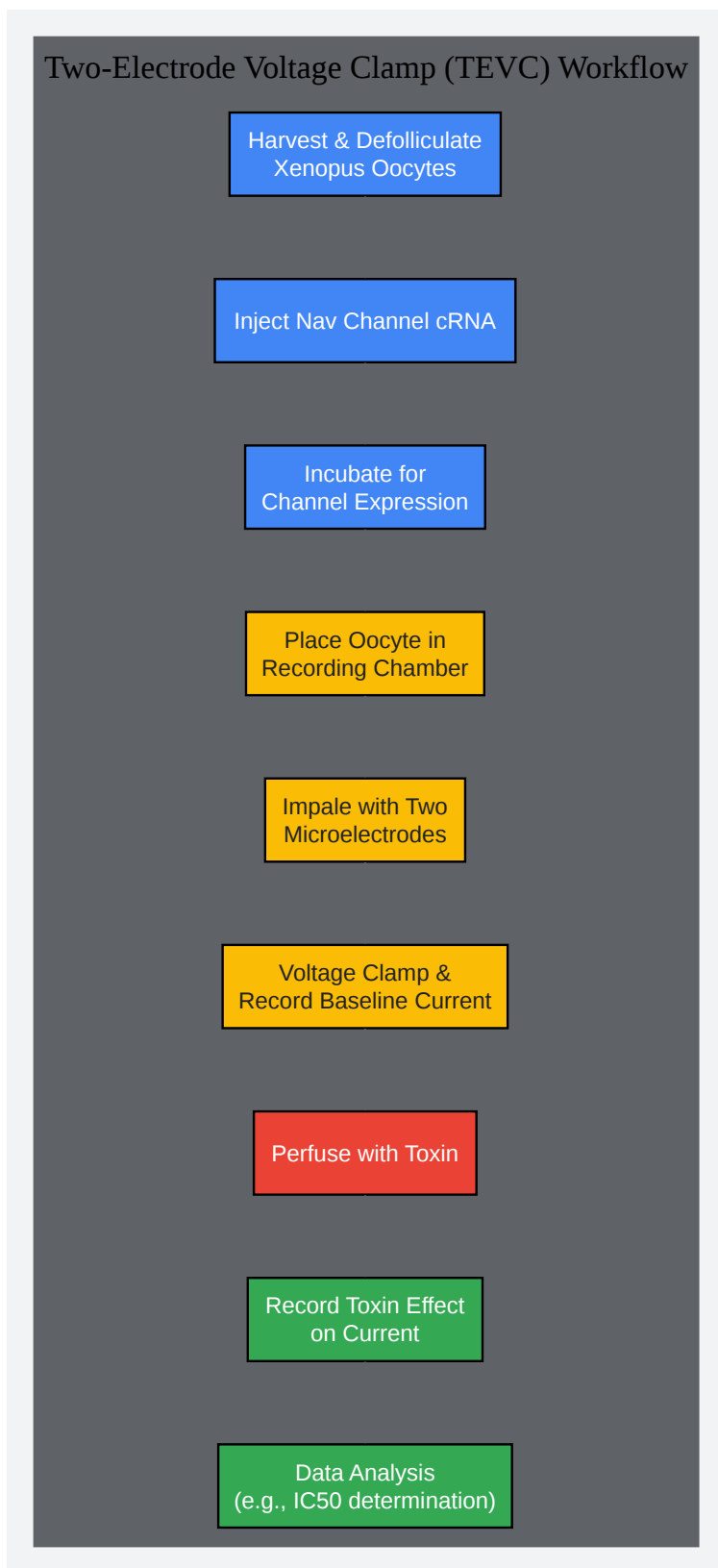
Experimental Protocols

The characterization of these toxins and their effects on sodium channels primarily relies on electrophysiological techniques. The two-electrode voltage clamp (TEVC) method using

Xenopus laevis oocytes is a common approach for initial characterization and screening due to the large size of the oocytes and high levels of channel expression. For more detailed studies on mammalian channels in a native-like environment, the whole-cell patch-clamp technique on mammalian cell lines (e.g., HEK293 or CHO cells) stably expressing the sodium channel subtype of interest is employed.

Two-Electrode Voltage Clamp (TEVC) in *Xenopus laevis* Oocytes

- **Oocyte Preparation:** Stage V-VI oocytes are harvested from female *Xenopus laevis* frogs and defolliculated.
- **cRNA Injection:** Oocytes are injected with cRNA encoding the desired human Nav channel α -subunit and β -subunit.
- **Incubation:** Injected oocytes are incubated for 2-7 days to allow for channel expression.
- **Recording:**
 - An oocyte is placed in a recording chamber and perfused with a standard external solution.
 - Two microelectrodes, one for voltage recording and one for current injection, are inserted into the oocyte.
 - The membrane potential is clamped at a holding potential (e.g., -90 mV).
 - Voltage steps are applied to elicit sodium currents.
 - The toxin is applied via the perfusion system, and the effect on the sodium current is recorded.
 - Dose-response curves are generated by applying increasing concentrations of the toxin to determine the IC₅₀ value.



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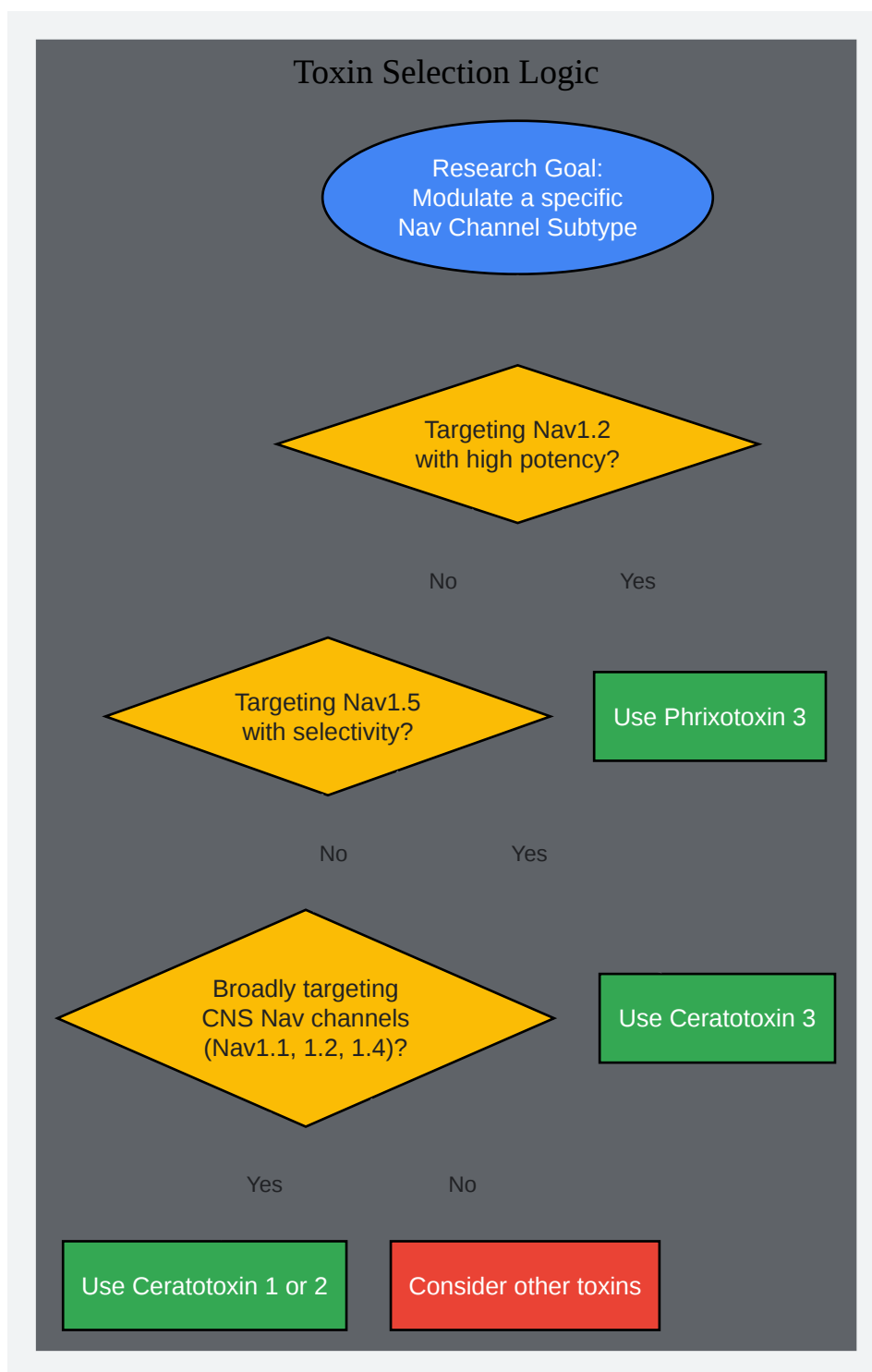
A typical experimental workflow for TEVC.

Whole-Cell Patch Clamp in Mammalian Cells

- Cell Culture: A mammalian cell line (e.g., HEK293) stably expressing the human Nav channel subtype of interest is cultured.
- Plating: Cells are plated onto coverslips for recording.
- Recording:
 - A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external solution.
 - A glass micropipette filled with an internal solution is used to form a high-resistance seal (giga-seal) with the cell membrane.
 - The membrane patch is ruptured to achieve the whole-cell configuration.
 - The membrane potential is clamped at a holding potential.
 - Voltage protocols are applied to record sodium currents.
 - The toxin is applied to the bath, and changes in the current are measured.

Logical Relationship of Toxin Selection

The choice between **Phrixotoxin 3** and ceratotoxins depends on the specific research question and the target sodium channel subtype.



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Decision tree for selecting the appropriate toxin.

Conclusion

Phrixotoxin 3 and ceratotoxins are valuable pharmacological tools for studying the structure, function, and pharmacology of voltage-gated sodium channels. **Phrixotoxin 3** stands out for its exceptional potency and selectivity for Nav1.2, making it an ideal probe for this specific subtype. The ceratotoxins offer a broader spectrum of activity on CNS-related sodium channels, with CcoTx3 showing a preference for the cardiac Nav1.5 channel. The choice of toxin should be guided by the specific Nav channel subtype of interest and the desired potency. The experimental protocols outlined provide a foundation for the reliable and reproducible characterization of these and other novel ion channel modulators.

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References

- 1. Four novel tarantula toxins as selective modulators of voltage-gated sodium channel subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
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